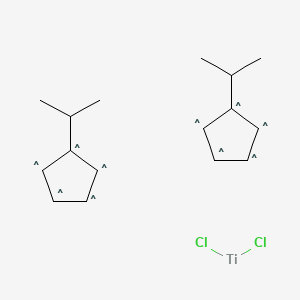
Bis(isopropylcyclopentadienyl)titanium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(isopropylcyclopentadienyl)titanium dichloride is an organometallic compound with the chemical formula C16H22Cl2Ti. It is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of olefins. The compound appears as a red crystalline solid and is sensitive to moisture .
Mechanism of Action
Target of Action
Bis(isopropylcyclopentadienyl)titanium dichloride is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and other proteins, due to their unique structural and electronic properties .
Mode of Action
Organometallic compounds often act as catalysts in chemical reactions . They can facilitate reactions by providing an alternative reaction pathway with a lower activation energy .
Biochemical Pathways
Organometallic compounds can influence a wide range of biochemical pathways due to their ability to interact with various biological targets .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 171-173 °c . These properties may influence its bioavailability.
Result of Action
As an organometallic compound, it may have diverse effects depending on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s physical state and reactivity . Additionally, the compound’s interaction with other substances in its environment can influence its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(isopropylcyclopentadienyl)titanium dichloride can be synthesized through the reaction of cyclopentadienyl anions with titanium tetrachloride. The process involves the following steps:
Formation of Cyclopentadienyl Anions: Cyclopentadiene is reacted with a strong base such as sodium hydride to form cyclopentadienyl anions.
Reaction with Titanium Tetrachloride: The cyclopentadienyl anions are then reacted with titanium tetrachloride to form bis(cyclopentadienyl)titanium dichloride.
Isopropylation: The final step involves the alkylation of the cyclopentadienyl rings with isopropyl groups using isopropyl bromide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in a controlled environment to prevent moisture contamination .
Chemical Reactions Analysis
Types of Reactions
Bis(isopropylcyclopentadienyl)titanium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various organotitanium compounds depending on the substituents used.
Scientific Research Applications
Bis(isopropylcyclopentadienyl)titanium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of olefins, facilitating the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development and delivery systems.
Industry: It is used in the production of high-performance materials and coatings.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Similar in structure but lacks the isopropyl groups.
Bis(ethylcyclopentadienyl)titanium dichloride: Contains ethyl groups instead of isopropyl groups.
Bis(tert-butylcyclopentadienyl)titanium dichloride: Contains tert-butyl groups instead of isopropyl groups[][6].
Uniqueness
Bis(isopropylcyclopentadienyl)titanium dichloride is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in catalytic reactions. This makes it particularly effective in certain polymerization processes compared to its analogs[6][6].
Properties
InChI |
InChI=1S/2C8H11.2ClH.Ti/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTIYOSDNUJYPV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
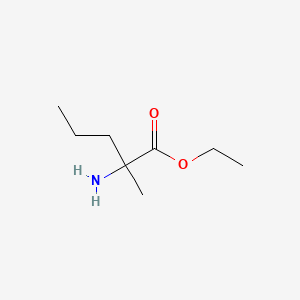

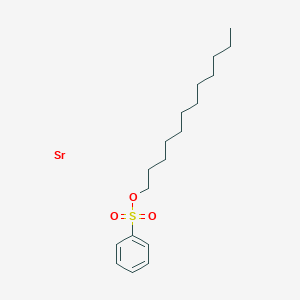
![(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576622.png)
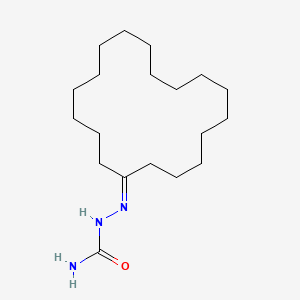
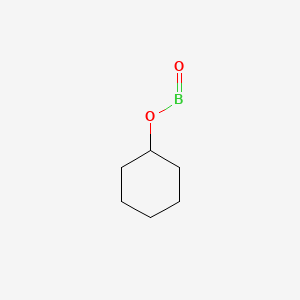


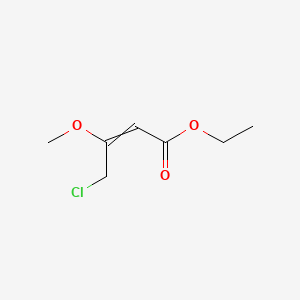
![(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B576632.png)
![(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B576635.png)



